tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

Molecular weight Fraction sp³ Building block selection

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS 1445951-24-5; molecular formula C₁₄H₂₆N₂O₃; molecular weight 270.37 g/mol) belongs to the class of Boc-protected 6-oxa-2-azaspiro[4.5]decane building blocks featuring a 7-aminomethyl substitution vector. The 6-oxa-2-azaspiro[4.5]decane scaffold has been explicitly identified as a medicinally relevant framework accessible via Rh(II)-catalyzed spirocyclization methodology.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
Cat. No. B11850423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCCC(O2)CN
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-7-14(10-16)6-4-5-11(9-15)18-14/h11H,4-10,15H2,1-3H3
InChIKeyUNNUUBYWUTWBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate – Spirocyclic Oxa-Azaspiro Building Block for Conformationally Restricted Library Design


tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS 1445951-24-5; molecular formula C₁₄H₂₆N₂O₃; molecular weight 270.37 g/mol) belongs to the class of Boc-protected 6-oxa-2-azaspiro[4.5]decane building blocks featuring a 7-aminomethyl substitution vector. The 6-oxa-2-azaspiro[4.5]decane scaffold has been explicitly identified as a medicinally relevant framework accessible via Rh(II)-catalyzed spirocyclization methodology [1]. The compound incorporates three key architectural features: a spirocyclic [4.5] ring junction conferring conformational rigidity, an endocyclic oxygen atom within the six-membered ring introducing a hydrogen-bond acceptor and modulating lipophilicity, and a Boc-protected secondary amine within the five-membered pyrrolidine ring enabling selective deprotection and downstream diversification . When sourcing this compound, users should verify the CAS registry number (1445951-24-5), the MDL identifier (MFCD25509395), and the purity specification (typically 95–98% as reported by multiple vendors) .

Why Generic Substitution Fails for tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate: Scaffold-Specific Conformational and Vector Differentiation


In-class oxa-azaspiro[4.5]decane building blocks cannot be interchanged without altering the conformational ensemble and spatial orientation of the aminomethyl exit vector. The spiro[4.5]decane ring system imposes conformational restriction that defines the three-dimensional orientation of substituents—a property systematically exploited in medicinal chemistry to achieve target complementarity [1]. Within the 6-oxa-2-azaspiro[4.5]decane subfamily, the ring oxygen serves as both a hydrogen-bond acceptor and a modulator of local lipophilicity. The 7-aminomethyl substitution position differentiates this compound from the more common 8-substituted 2-azaspiro[4.5]decane all-carbon analogs (e.g., tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, CAS 1363381-61-6), which lack the endocyclic oxygen and position the amine vector at a different ring location . The documented biological relevance of the 6-oxa-2-azaspiro[4.5]decane scaffold in enzyme inhibitors—including CCR1 antagonists and DGAT1 inhibitors—underscores that the oxa-aza substitution pattern is not an interchangeable feature [2]. Furthermore, the Boc protecting group on the pyrrolidine nitrogen and the aminomethyl handle at C-7 provide orthogonal functionalization points; substituting a different spirocyclic core or an all-carbon analog eliminates this specific architecture, potentially disrupting key interactions or requiring re-optimization of a lead series.

Quantitative Differentiation Evidence for tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate


Scaffold Molecular Weight Advantage: Oxa-Azaspiro vs. All-Carbon 2-Azaspiro[4.5]decane Comparator

The target compound (MW 270.37 g/mol) contains an endocyclic oxygen atom that replaces a methylene unit present in the all-carbon analog tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (MW 254.37 g/mol, CAS 1363381-61-6), resulting in a net molecular weight increase of 16.00 g/mol . This oxygen atom introduces a hydrogen-bond acceptor within the saturated ring system, increasing the fraction of sp³-heteroatom content without adding aromatic carbons. In the context of drug design, the introduction of sp³-oxygen into saturated ring systems has been correlated with improved aqueous solubility through disruption of crystal packing and reduced lipophilicity relative to all-carbon analogs, a principle documented across spirocyclic scaffold reviews [1]. No direct measured logP/logD comparison between these two specific compounds was identified in the literature.

Molecular weight Fraction sp³ Building block selection Lead-likeness

Conformational Exit Vector Orientation: 7-Aminomethyl vs. Common 8-Amino/8-Carboxy Substitution Pattern

The spirocyclic junction of the 2-azaspiro[4.5]decane system defines two distinct ring planes, with substituent orientation constrained by the rigid spiro atom . The 7-aminomethyl substituent on the six-membered oxa-ring projects at a different dihedral angle relative to the Boc-pyrrolidine ring plane compared with the more common 8-amino or 8-carboxy substitution pattern found in analogs such as tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS 1363381-61-6) and 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS 1363381-87-6) . The 6-oxa modification further alters the six-membered ring conformation due to the shorter C–O bond length (~1.43 Å) vs. C–C (~1.54 Å) and the anomeric effect associated with the O–C–N linkage. Spirocyclic building blocks with defined exit vectors enable access to and evaluation of chemical space not reachable by regioisomeric substitution, a concept formalized by Carreira and co-workers in their spirocyclic building block platform . Although no crystallographic overlay or torsional scan has been published for this specific compound, the geometric principle is well-established for spiro[4.5]decane systems.

Exit vector geometry Conformational restriction Spirocyclic scaffold Structure-based design

Boc-Protected Secondary Amine Orthogonality: Enables Sequential Deprotection vs. Aminomethyl Free Base Manipulation

The target compound carries a Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen of the 2-azaspiro[4.5]decane system and a free aminomethyl group at C-7, providing two chemically orthogonal nitrogen handles . The Boc group is stable under basic and nucleophilic conditions but cleavable under acidic conditions (e.g., TFA or HCl/dioxane), while the primary aminomethyl group can be acylated, sulfonylated, reductively aminated, or coupled without affecting the Boc group. In contrast, the comparator tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS 1363381-61-6) has been explicitly marketed as a PROTAC linker, where the 8-amino group serves as one tethering point and the Boc-pyrrolidine as the other . The 7-aminomethyl variant offers a different linker trajectory—the aminomethyl group on the oxa-ring versus the amino group directly attached to the cyclohexane ring—which would result in a different PROTAC ternary complex geometry. Furthermore, the target compound's aminomethyl group provides a methylene spacer between the spiro core and the coupling site, which can relieve steric hindrance during conjugation compared with directly ring-attached amines .

Protecting group strategy Orthogonal functionalization Solid-phase synthesis PROTAC linker design

Scaffold Medicinal Chemistry Relevance: 6-Oxa-2-azaspiro[4.5]decane as a Privileged Framework in Bioactive Molecules

The 6-oxa-2-azaspiro[4.5]decane scaffold has been explicitly described as medicinally relevant and has been incorporated into bioactive molecules including CCR1 antagonists and DGAT1 inhibitors [1]. This scaffold is accessible via Rh(II)-catalyzed spirocyclization of cyclic α-diazocarbonyl compounds with tetrahydrofuran, a methodology that has enriched the arsenal of metal-catalyzed spirocyclization methods [2]. The bicyclic framework containing both oxygen and nitrogen has been noted for its structural resemblance to biologically active natural products, and spirocyclic ethers occur frequently in both natural products and pharmaceutically active substances . In contrast, while the all-carbon 2-azaspiro[4.5]decane scaffold has been explored as GABA-uptake inhibitors and in opioid receptor ligands, the incorporation of the endocyclic oxygen provides a distinct pharmacophore [3]. The target compound, as a protected building block, enables medicinal chemists to access this biologically validated scaffold without requiring the metal-catalyzed spirocyclization step.

Medicinal chemistry Scaffold validation CCR1 antagonist DGAT1 inhibitor Enzyme inhibitor

High-Value Application Scenarios for tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate


Conformationally Constrained Fragment Library Design Targeting Sp³-Rich Chemical Space

For medicinal chemistry groups building sp³-enriched fragment or lead-like libraries, this compound provides a pre-assembled 6-oxa-2-azaspiro[4.5]decane core with two orthogonal diversification handles. The Boc-protected pyrrolidine nitrogen can be deprotected and elaborated, while the aminomethyl group at C-7 enables amide coupling, sulfonamide formation, or reductive amination. The 3D character of the spirocyclic scaffold—in contrast to flat aromatic building blocks—can increase Fsp³, reduce crystal packing, and potentially improve aqueous solubility [1]. The defined exit vector geometry at C-7 offers access to chemical space not reachable with the more common 8-substituted 2-azaspiro[4.5]decane analogs .

PROTAC Linker Development with Non-Canonical Spirocyclic Geometry

The compound's bifunctional architecture (Boc-protected amine and free aminomethyl) makes it a candidate for PROTAC (Proteolysis Targeting Chimera) linker design. The 7-aminomethyl position on the oxa-ring provides a distinct exit vector compared with the established 8-amino-2-azaspiro[4.5]decane PROTAC linker (CAS 1363381-61-6), potentially enabling different ternary complex geometries between the E3 ligase, the PROTAC molecule, and the target protein . The methylene spacer between the spiro core and the amine attachment point may also reduce steric hindrance during conjugation, improving coupling efficiency .

CCR1 or DGAT1 Inhibitor Scaffold Elaboration

Given the documented incorporation of oxa-azaspiro[4.5]decane derivatives in CCR1 antagonists and DGAT1 inhibitors, this building block can serve as a late-stage diversification intermediate for structure-activity relationship (SAR) studies around these targets [2]. The pre-installed aminomethyl handle at C-7 allows direct attachment of warheads, fluorescent probes, or affinity tags for target engagement studies, bypassing the need for de novo spirocyclization chemistry.

Physicochemical Property Modulation via sp³-Oxygen Introduction

For lead optimization programs seeking to reduce lipophilicity or improve solubility of a series, replacement of an all-carbon spirocyclic linker with this 6-oxa variant introduces a hydrogen-bond acceptor within the saturated ring without adding molecular weight burden beyond 16 g/mol . The oxa-azaspiro scaffold class has demonstrated the capacity to achieve unusually low logD values (experimentally determined logD₇.₄ = 0.99 for a related 1-oxa-9-azaspiro[5.5]undecane inhibitor) and high aqueous solubility (>0.5 mM in phosphate buffer), supporting the general principle that spirocyclic ethers can favorably modulate physicochemical properties [3].

Quote Request

Request a Quote for tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.